molecular formula C7H7N3O4 B132640 2-(1,1-Dinitroethyl)pyridine CAS No. 145964-17-6

2-(1,1-Dinitroethyl)pyridine

Cat. No. B132640
M. Wt: 197.15 g/mol
InChI Key: ALOCTMIQBFJEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dinitroethyl)pyridine, commonly known as DNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents and has a distinctive odor. In

Scientific Research Applications

DNP has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in many physiological processes, but can also cause damage to cells and tissues. DNP has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy.

Mechanism Of Action

The mechanism of action of DNP as a fluorescent probe for ROS involves the reaction of DNP with ROS, which results in the formation of a highly fluorescent product. The fluorescence signal produced by DNP is proportional to the amount of ROS present in the sample.

Biochemical And Physiological Effects

DNP has been shown to have low toxicity and does not appear to have any significant effects on cell viability or morphology. However, it is important to note that DNP is a nitroaromatic compound, which can be toxic and potentially mutagenic. Therefore, appropriate safety precautions should be taken when handling DNP.

Advantages And Limitations For Lab Experiments

One advantage of using DNP as a fluorescent probe for ROS is its high selectivity and sensitivity. DNP has been shown to detect ROS in a variety of cell types and tissues, making it a versatile tool for studying oxidative stress. However, one limitation of using DNP is its potential toxicity and mutagenicity. Therefore, it is important to use appropriate safety precautions when handling DNP.

Future Directions

There are several potential future directions for research involving DNP. One area of interest is the development of new fluorescent probes based on the structure of DNP, which may have improved selectivity and sensitivity for detecting ROS. Another area of interest is the use of DNP in combination with other fluorescent probes to study multiple signaling pathways simultaneously. Additionally, further studies are needed to fully understand the potential toxicity and mutagenicity of DNP, as well as its potential applications in other areas of scientific research.
In conclusion, 2-(1,1-Dinitroethyl)pyridine has many potential applications in scientific research, particularly as a fluorescent probe for detecting reactive oxygen species. While there are some limitations to using DNP, its high selectivity and sensitivity make it a valuable tool for studying oxidative stress in cells and tissues. Future research will continue to explore the potential of DNP and other fluorescent probes for studying complex biological processes.

Synthesis Methods

The synthesis of DNP involves the reaction of 2-bromopyridine with sodium nitrite and nitric acid. The resulting product is then treated with sodium hydroxide to yield DNP. The purity of DNP can be improved through recrystallization from organic solvents.

properties

CAS RN

145964-17-6

Product Name

2-(1,1-Dinitroethyl)pyridine

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

2-(1,1-dinitroethyl)pyridine

InChI

InChI=1S/C7H7N3O4/c1-7(9(11)12,10(13)14)6-4-2-3-5-8-6/h2-5H,1H3

InChI Key

ALOCTMIQBFJEHF-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-]

synonyms

Pyridine, 2-(1,1-dinitroethyl)- (9CI)

Origin of Product

United States

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